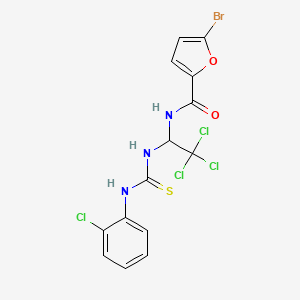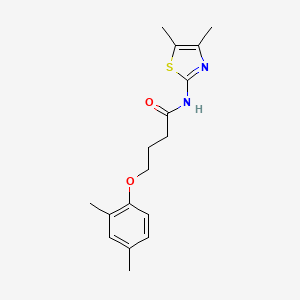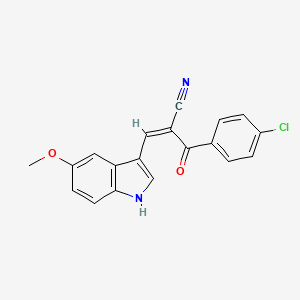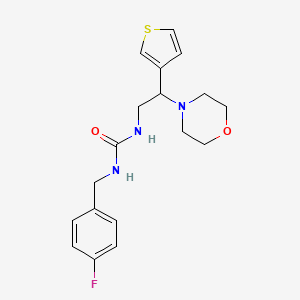![molecular formula C12H12N2O5 B2756075 2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid CAS No. 1511949-97-5](/img/structure/B2756075.png)
2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid, also known as BDP-1, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. BDP-1 is a small molecule that contains an imidazolidinone ring and a benzo[d][1,3]dioxole ring, which are connected by a carboxylic acid linker.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Research has demonstrated the synthesis of complex derivatives incorporating the imidazolidinone nucleus, which includes structures related to "2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid". For instance, the novel synthesis of imidazolyl-, benzoxazinyl-, and quinazolinyl-2,4-dioxothiazolidine derivatives has been explored, showcasing the compound's versatility in creating biologically active molecules. These compounds have shown moderate antibacterial and antifungal activities against various pathogens, indicating potential for pharmaceutical applications (Youssef et al., 2015).
Antimicrobial and Anticancer Properties
Further studies have expanded on the antimicrobial and anticancer potentials of related compounds. For example, synthesis and evaluation of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-phenylthiazolidin-5-yl)acetic acid derivatives have been conducted, revealing promising anti-inflammatory activities alongside minimal ulcerogenic toxicity. These findings suggest the compound's utility in developing anti-inflammatory agents with potential for reduced side effects (Nikalje et al., 2015).
Molecular Docking Studies
The application of molecular docking studies to understand the binding affinity of synthesized compounds towards human serum albumin (HSA) has also been a focus. This approach aids in predicting the pharmacokinetic properties of potential pharmaceuticals, illustrating the compound's relevance in drug design and discovery processes.
Supramolecular Chemistry
In the realm of supramolecular chemistry, the study of compounds like hydantoin-5-acetic acid, which shares structural similarities, has provided insights into their conformational preferences. This research is crucial for the development of supramolecular complexes, which have various applications in material science and drug delivery systems (Gerhardt et al., 2012).
Green Chemistry Applications
The use of 2-oxoimidazolidine-1,3-disulfonic acid as a catalyst for synthesizing novel compounds underscores the importance of green chemistry principles in research. This approach highlights the compound's role in facilitating environmentally friendly chemical reactions, further expanding its scientific applications (Massoumi Shahi et al., 2018).
Wirkmechanismus
Target of Action
Benzodioxol derivatives have been studied for their antidiabetic potential . They have shown efficacy against α-amylase , an enzyme that plays a crucial role in carbohydrate metabolism. Inhibition of α-amylase can help manage postprandial hyperglycemia, a common issue in diabetes .
Mode of Action
The compound interacts with its targets, such as α-amylase, by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction results in a decrease in the breakdown of complex carbohydrates into simple sugars, reducing postprandial hyperglycemia .
Biochemical Pathways
The compound primarily affects the carbohydrate metabolism pathway by inhibiting α-amylase . This inhibition disrupts the breakdown of complex carbohydrates into glucose, thereby reducing the amount of glucose absorbed into the bloodstream after a meal . The downstream effects include a reduction in postprandial hyperglycemia and better management of blood glucose levels in diabetic individuals .
Result of Action
The primary result of the compound’s action is a significant reduction in postprandial hyperglycemia . By inhibiting α-amylase, the compound reduces the breakdown of complex carbohydrates, leading to lower glucose absorption and ultimately lower blood glucose levels . This effect is particularly beneficial for managing diabetes .
Biochemische Analyse
Biochemical Properties
It has been suggested that this compound may have potential antidiabetic properties . It has been shown to display potent α-amylase inhibition, which could be beneficial in the management of diabetes
Cellular Effects
Preliminary studies suggest that it may have a negligible effect on normal cell lines, such as the Hek293t cell line
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c15-11(16)6-13-3-4-14(12(13)17)8-1-2-9-10(5-8)19-7-18-9/h1-2,5H,3-4,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZSVHMTJQFCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyanomethyl)-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]-N-phenylacetamide](/img/structure/B2755992.png)
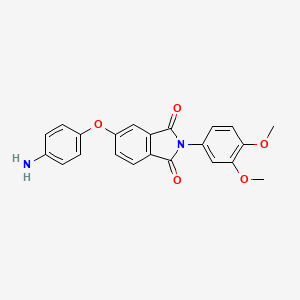
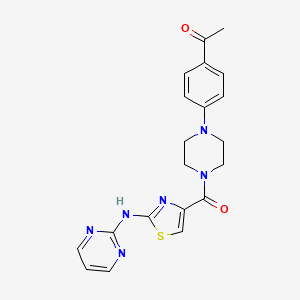
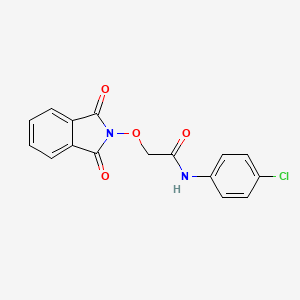
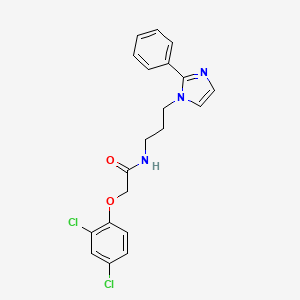

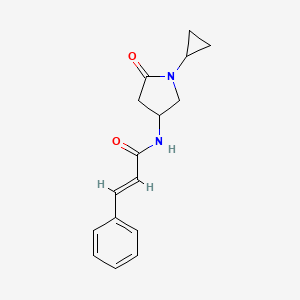
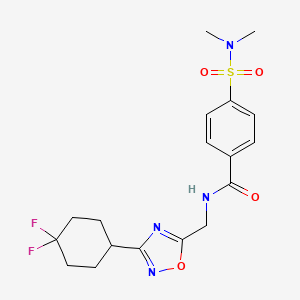
![(Z)-2-(2,3-dimethoxybenzylidene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2756006.png)
